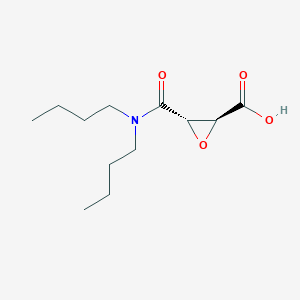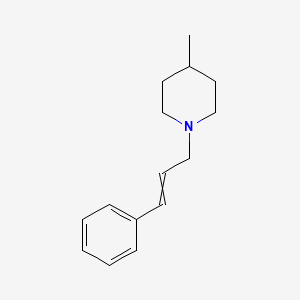
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato is a chiral epoxide derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by its unique oxirane ring and dibutylcarbamoyl group, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato typically involves the reaction of a suitable epoxide precursor with dibutylcarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The dibutylcarbamoyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato: The enantiomer of the compound, with similar chemical properties but different biological activities.
(2S,3S)-3-(Dimethylcarbamoyl)oxirane-2-carboxylato: A structurally related compound with a dimethylcarbamoyl group instead of a dibutylcarbamoyl group, leading to differences in reactivity and applications.
(2S,3S)-3-(Diethylcarbamoyl)oxirane-2-carboxylato: Another related compound with a diethylcarbamoyl group, which may exhibit distinct chemical and biological properties.
Uniqueness
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato is unique due to its specific combination of the oxirane ring and dibutylcarbamoyl group, which confer distinct reactivity and potential applications. Its chiral nature also adds to its uniqueness, as the enantiomers may exhibit different biological activities and selectivities.
Propiedades
Número CAS |
646532-88-9 |
|---|---|
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
(2S,3S)-3-(dibutylcarbamoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-3-5-7-13(8-6-4-2)11(14)9-10(17-9)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16)/t9-,10-/m0/s1 |
Clave InChI |
LMRFSBGUNMYXHS-UWVGGRQHSA-N |
SMILES isomérico |
CCCCN(CCCC)C(=O)[C@@H]1[C@H](O1)C(=O)O |
SMILES canónico |
CCCCN(CCCC)C(=O)C1C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[2-(2-Chlorophenyl)ethenyl]piperidin-1-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B12587882.png)
![3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B12587883.png)
![lithium;1-[2-(phenoxy)ethyl]piperidine](/img/structure/B12587901.png)
![4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B12587904.png)
![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)

![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)

![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)
![4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B12587934.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
